molecular formula C19H13F3N2O3S B301777 1-allyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)dihydro-4,6(1H,5H)-pyrimidinedione

1-allyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)dihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B301777
M. Wt: 406.4 g/mol
InChI Key: UBAPHXPJYNDKID-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)dihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as thioflavin T, and it has been used as a fluorescent dye for the detection of amyloid fibrils in Alzheimer's disease research.

Mechanism of Action

The mechanism of action of thioflavin T involves its binding to the β-sheet structure of amyloid fibrils. This binding results in the enhancement of the dye's fluorescence, which allows for the detection of amyloid deposits. Thioflavin T has been shown to have a high specificity for amyloid fibrils, and its binding does not interfere with the structure or function of the protein.
Biochemical and Physiological Effects
Thioflavin T has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely for research purposes and has no therapeutic applications.

Advantages and Limitations for Lab Experiments

The advantages of using thioflavin T in lab experiments include its high specificity for amyloid fibrils, its ability to detect amyloid deposits in tissue samples, and its well-established synthesis method. However, thioflavin T has some limitations, including its potential toxicity to cells and its inability to distinguish between different types of amyloid fibrils.

Future Directions

There are several future directions for the research on thioflavin T. One area of research is the development of new fluorescent dyes that can detect different types of amyloid fibrils with higher specificity and sensitivity. Another area of research is the investigation of the potential toxicity of thioflavin T and the development of safer alternatives. Additionally, the use of thioflavin T in the study of other protein misfolding diseases, such as prion diseases, is an area of future research.

Synthesis Methods

The synthesis of thioflavin T involves the reaction of 2-hydroxybenzaldehyde with 3-(trifluoromethyl)aniline to form 5-(3-(trifluoromethyl)phenyl)furan-2-carbaldehyde. This intermediate is then reacted with thiosemicarbazide to form 1-allyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)dihydro-4,6(1H,5H)-pyrimidinedione. The synthesis method of thioflavin T has been well-established and is widely used in research laboratories.

Scientific Research Applications

Thioflavin T has been extensively used as a fluorescent dye for the detection of amyloid fibrils in Alzheimer's disease research. This compound binds specifically to amyloid fibrils, and its fluorescence properties allow for the visualization and quantification of amyloid deposits in tissue samples. Thioflavin T has also been used in the study of other protein misfolding diseases, such as Parkinson's and Huntington's disease.

properties

Product Name

1-allyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)dihydro-4,6(1H,5H)-pyrimidinedione

Molecular Formula

C19H13F3N2O3S

Molecular Weight

406.4 g/mol

IUPAC Name

(5E)-1-prop-2-enyl-2-sulfanylidene-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-diazinane-4,6-dione

InChI

InChI=1S/C19H13F3N2O3S/c1-2-8-24-17(26)14(16(25)23-18(24)28)10-13-6-7-15(27-13)11-4-3-5-12(9-11)19(20,21)22/h2-7,9-10H,1,8H2,(H,23,25,28)/b14-10+

InChI Key

UBAPHXPJYNDKID-GXDHUFHOSA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)/C(=O)NC1=S

SMILES

C=CCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C(=O)NC1=S

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C(=O)NC1=S

Origin of Product

United States

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